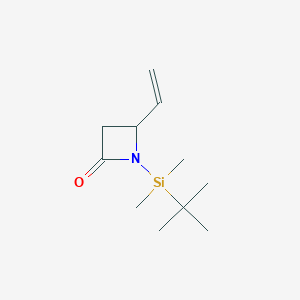

1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of azetidinone, which is a type of β-lactam, a class of compounds containing a four-membered lactam . The “t-Butyldimethylsilyl” part refers to a tert-butyldimethylsilyl group, which is often used in organic chemistry as a protective group for alcohols .

Synthesis Analysis

While specific synthesis methods for “1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone” are not available, tert-butyldimethylsilyl ethers can be synthesized using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base . The reaction proceeds via N-tert-butyldimethylsilylimidazole, a very reactive silylating agent .Molecular Structure Analysis

The molecular structure of this compound would likely include a four-membered β-lactam ring from the azetidinone, with a vinyl group attached to one carbon. The tert-butyldimethylsilyl group would be attached to the nitrogen of the azetidinone .Chemical Reactions Analysis

In general, tert-butyldimethylsilyl ethers are stable to aqueous base, but may be converted back to the alcohols under acidic conditions . The specific reactivity of “1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone” would depend on the exact structure and the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone” would depend on its exact structure. In general, tert-butyldimethylsilyl ethers are stable and have good volatility, making them suitable for analysis by gas chromatography .Aplicaciones Científicas De Investigación

Versatile Derivatization

tBDMS derivatization is extremely versatile as it can derivatize a wide variety of functional groups. These include –COOH, –NH2, –SH, –SO2H, –OH, –C=O, and –NH–OH groups .

Simple Sample Preparation

The GC-MS methodology with tBDMS derivatization includes simple sample preparation .

High Precision

This methodology results in high precision as a result of isotopic dilution analyses .

High Sensitivity and Specificity

tBDMS derivatization provides high sensitivity and specificity as a result of strong [MH]+ ions with ammonia reagent gas .

Stability of Derivatives

The tBDMS derivatives are stable to aqueous contamination, which limits their degradation during refrigerated storage .

6. Applicability to a Wide Range of Neurochemicals tBDMS derivatization is applicable to a wide range of neurochemicals .

Excellent Separation by Gas Chromatography

The derivatives are volatile and demonstrate excellent separation by gas chromatography .

8. Optimal Detection with Ammonia Positive Chemical Ionization (PCI) GC-MS The tBDMS derivatives provide optimal detection with ammonia positive chemical ionization (PCI) GC-MS .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-[tert-butyl(dimethyl)silyl]-4-ethenylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NOSi/c1-7-9-8-10(13)12(9)14(5,6)11(2,3)4/h7,9H,1,8H2,2-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIIKHCRDAGGQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C(CC1=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(sec-butyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559198.png)

![3-[(4-Ethoxyphenoxy)methyl]aniline](/img/structure/B2559199.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2559203.png)

![1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2559208.png)

![2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2559213.png)